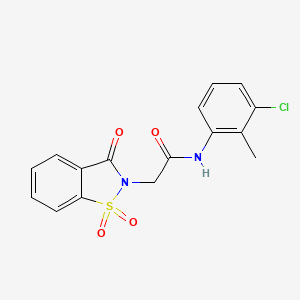

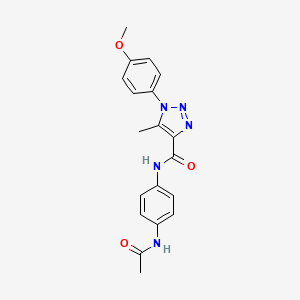

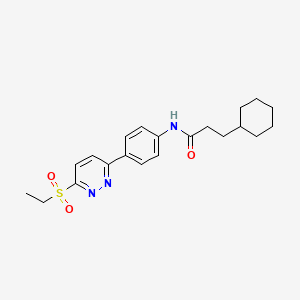

N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide" is a derivative of triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry, often providing compounds with a range of biological activities. The methoxyphenyl group attached to the triazole ring suggests potential for increased lipophilicity and possible interactions with biological targets, while the acetamidophenyl moiety could be involved in hydrogen bonding and other polar interactions.

Synthesis Analysis

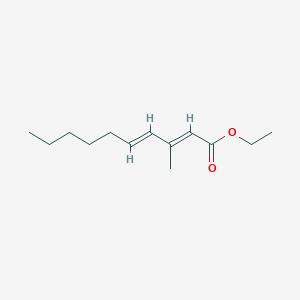

The synthesis of triazole derivatives is well-documented in the literature. For instance, the synthesis of related compounds such as 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides involves the use of different spectroscopic techniques to confirm the structure of the synthesized compounds . Similarly, other triazole derivatives have been synthesized through reactions involving carbohydrazides and various aldehydes or ketones, as seen in the synthesis of (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and related compounds . These methods typically involve refluxing the reactants in anhydrous ethanol with a catalytic amount of acid.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using techniques such as nuclear magnetic resonance (NMR), X-ray diffraction, and mass spectroscopy . These techniques provide detailed information about the arrangement of atoms within the molecule and can confirm the presence of the triazole ring and the substituents attached to it.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, depending on the functional groups present in the molecule. The presence of an acetamidophenyl group could allow for reactions involving the amide functionality, while the methoxy group could be involved in demethylation or other transformations. The triazole ring itself can act as a scaffold for further functionalization or as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on the substituents attached to the core ring. For example, the solubility, melting point, and stability of the compound can be influenced by the presence of methoxy and acetamidophenyl groups. Theoretical calculations, such as density functional theory (DFT), can be used to predict properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are relevant to the compound's reactivity . Additionally, the antioxidant properties of related compounds have been determined using assays like the DPPH free radical scavenging test .

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes

Environmental Degradation of Pharmaceuticals

Advanced Oxidation Processes (AOPs) have been employed to degrade various pharmaceutical compounds, including acetaminophen, in water systems. These processes lead to the formation of different by-products, which have been evaluated for their biotoxicity. The research suggests potential environmental applications for removing or reducing pharmaceutical pollutants through AOPs, hinting at a broader research context where compounds like N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide could be studied for environmental impact and degradation pathways (Qutob et al., 2022).

Analgesic and Antipyretic Mechanisms

Mechanisms of Action in Pain and Fever Management

The compound acetaminophen is well-studied for its analgesic and antipyretic effects. Although the exact mechanisms are complex and not fully understood, it's known to involve central nervous system actions and could involve metabolic pathways leading to the formation of bioactive metabolites. This provides a foundation for exploring the mechanisms through which related compounds, including triazoles, exert their pharmacological effects (Ohashi & Kohno, 2020).

Synthetic Routes and Biological Activities

Triazole Derivatives Synthesis and Applications

Triazoles, including 1,2,3-triazoles, have garnered interest due to their diverse biological activities, which span antimicrobial, antiviral, and anticancer properties. The review by Kaushik et al. (2019) focuses on the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, emphasizing the importance of these compounds in drug discovery and potential therapeutic applications. This underscores the significance of exploring synthetic methods and biological activities for compounds like N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide (Kaushik et al., 2019).

Environmental Impact and Removal Technologies

Adsorptive Elimination from Water Systems

The presence of pharmaceutical compounds in water sources has led to the development of various removal strategies, including adsorption and advanced oxidation. Studies on acetaminophen highlight the efficacy of adsorptive materials and the importance of understanding the environmental fate of these compounds. This area of research could be relevant for assessing the environmental impact of N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide and developing strategies for its removal or degradation in aquatic environments (Igwegbe et al., 2021).

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-12-18(22-23-24(12)16-8-10-17(27-3)11-9-16)19(26)21-15-6-4-14(5-7-15)20-13(2)25/h4-11H,1-3H3,(H,20,25)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCLPZZYDHDSQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2522925.png)

![2-(4-Methoxyphenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B2522927.png)

![2-(benzotriazol-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide](/img/structure/B2522928.png)

![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-thiadiazol-3-yl)piperazin-1-yl]ethanone](/img/structure/B2522930.png)

![1-(tert-butyl)-6-isopentyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2522934.png)

![N-[2-(Prop-2-enoylamino)ethyl]spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2522936.png)

![N'-[(1E)-(4-chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide](/img/structure/B2522937.png)